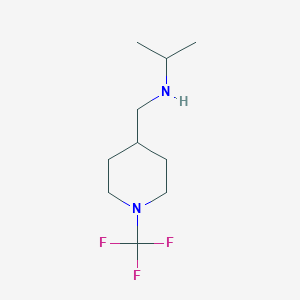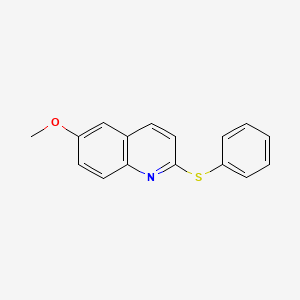![molecular formula C7H5N3 B13949579 4,7-Methano-1H-pyrazolo[3,4-C]pyridine CAS No. 504411-35-2](/img/structure/B13949579.png)
4,7-Methano-1H-pyrazolo[3,4-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a solvent like 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as the control of reaction parameters such as temperature and time, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Methano-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions on the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-pyrazolo[3,4-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being explored as potential therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
4,7-Methano-1H-pyrazolo[3,4-C]pyridine can be compared with other pyrazolopyridine derivatives, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[3,4-d]pyrimidine
These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the type of substituents attached to the rings. The unique structure of this compound, particularly the methano bridge, distinguishes it from other derivatives and may contribute to its unique chemical and biological properties .
Propiedades
Número CAS |
504411-35-2 |
|---|---|
Fórmula molecular |
C7H5N3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
3,4,9-triazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene |
InChI |
InChI=1S/C7H5N3/c1-4-2-8-6(1)7-5(4)3-9-10-7/h2-3H,1H2,(H,9,10) |
Clave InChI |
HIFDDBJCOKZQFJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=C1C3=C2C=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
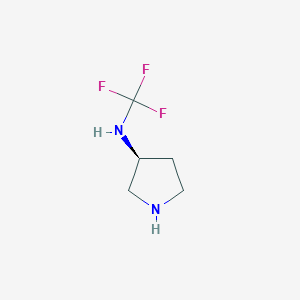

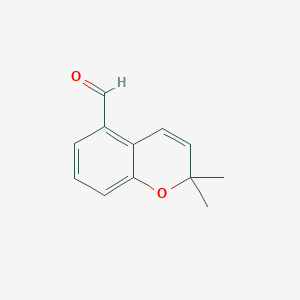
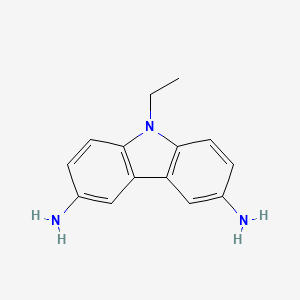
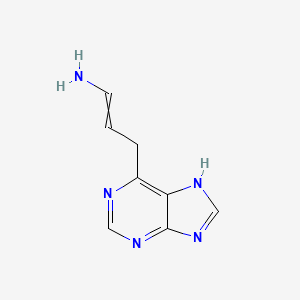
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
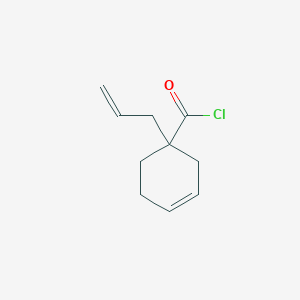
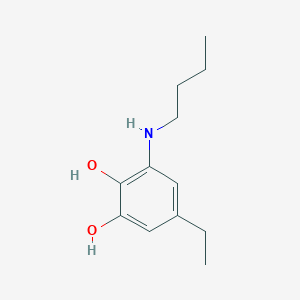
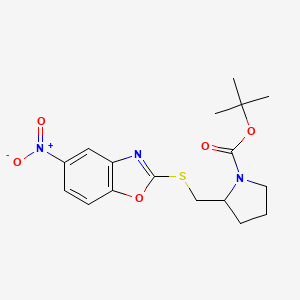
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
